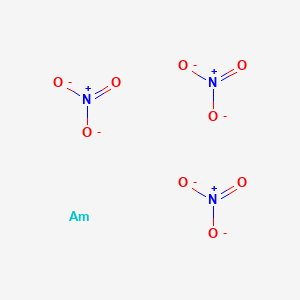

Americium trinitrate

Description

Properties

CAS No. |

25933-53-3 |

|---|---|

Molecular Formula |

AmN3O9-3 |

Molecular Weight |

429.08 g/mol |

IUPAC Name |

americium;trinitrate |

InChI |

InChI=1S/Am.3NO3/c;3*2-1(3)4/q;3*-1 |

InChI Key |

NIYOQRBCYVLQML-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Am] |

Other CAS No. |

33067-96-8 25933-53-3 |

Synonyms |

americium (241)trinitrate americium nitrate americium nitrate, 241AM labeled |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Crystalline Americium(III) Nitrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Americium(III) nitrate, a critical precursor in the production of other americium compounds, notably Americium(IV) oxide. While the direct synthesis of stable, crystalline Americium(III) nitrate is not a widely documented standard procedure, this document details the established methods for preparing high-purity Americium(III) nitrate solutions. Furthermore, it presents the industry-standard method for converting this aqueous intermediate into a solid form via oxalate precipitation, a crucial step for the production of americium-based materials for research and industrial applications. This guide consolidates information from various sources to provide detailed experimental protocols, data, and a workflow for the synthesis process.

Introduction

Americium (Am), a synthetic actinide element, has significant applications in various fields. The isotope Americium-241 is notably used in smoke detectors, as a neutron source, and in industrial gauging applications.[1] In research and development, americium compounds are pivotal for studying actinide chemistry and for the synthesis of heavier elements.[2] Americium(III) nitrate, Am(NO₃)₃, serves as a fundamental aqueous species and a versatile starting material for the synthesis of other americium compounds.[3] This guide focuses on the preparation of Americium(III) nitrate solutions and the subsequent conversion to a stable, solid form.

Synthesis of Americium(III) Nitrate Solution

The preparation of an aqueous solution of Americium(III) nitrate is the foundational step in americium processing. The two primary starting materials are americium metal (Am) and americium dioxide (AmO₂).

Experimental Protocol: Dissolution of Americium Metal

This method involves the direct reaction of americium metal with nitric acid.

Reaction:

8 Am + 30 HNO₃ → 8 Am(NO₃)₃ + 3 N₂O + 15 H₂O[4]

Procedure:

-

Carefully weigh a known quantity of high-purity americium metal in a controlled environment suitable for handling radioactive materials.

-

Place the americium metal in a reaction vessel made of a material resistant to concentrated nitric acid, such as high-grade stainless steel or a specialized polymer.

-

Slowly add a stoichiometric excess of concentrated nitric acid (e.g., 6 M to 8 M) to the reaction vessel. The reaction is exothermic and will produce nitrous oxide gas; therefore, the addition should be performed in a well-ventilated fume hood or hot cell.

-

Gently heat and stir the solution to ensure the complete dissolution of the americium metal. The dissolution progress can be monitored visually.

-

Once the metal is fully dissolved, the resulting solution is Americium(III) nitrate. The concentration of the solution can be determined using techniques such as inductively coupled plasma mass spectrometry (ICP-MS).

Experimental Protocol: Dissolution of Americium Dioxide

This is a common method employed when starting with the more stable oxide form of americium.

Procedure:

-

Weigh a precise amount of Americium(IV) oxide (AmO₂) powder.

-

Transfer the AmO₂ powder to a suitable reaction vessel.

-

Add concentrated nitric acid (e.g., 6 M HNO₃) to the vessel.[5]

-

Heat the mixture (e.g., to 70°C) and stir continuously. The dissolution of AmO₂ in nitric acid can be slow and may require prolonged heating and stirring, potentially over several days, to ensure complete dissolution.[5][6]

-

After complete dissolution, a clear solution of Americium(III) nitrate is obtained. The final concentration should be verified analytically.

Conversion of Americium(III) Nitrate to a Solid Form via Oxalate Precipitation

While it is possible to evaporate an Americium(III) nitrate solution to obtain a crystalline solid, likely a hydrate, this is not the standard industrial practice.[6] The preferred and more widely documented method for obtaining a stable, solid americium compound from a nitrate solution is through precipitation of Americium(III) oxalate. This oxalate is then typically calcined to produce Americium(IV) oxide.[3][7]

Experimental Protocol: Oxalate Precipitation

Reaction:

2 Am(NO₃)₃(aq) + 3 H₂C₂O₄(aq) → Am₂(C₂O₄)₃(s) + 6 HNO₃(aq)

Procedure:

-

Start with a purified Americium(III) nitrate solution with a known americium concentration. The solution should have a specific nitric acid concentration, typically in the range of 0.25 – 0.3 mol/L.[6]

-

Slowly add a solution of oxalic acid (H₂C₂O₄) to the americium nitrate solution while stirring. The addition of oxalic acid will cause the precipitation of dull pink Americium(III) oxalate crystals.[7]

-

Continue adding oxalic acid until precipitation is complete. An excess of oxalic acid is typically added to create a slurry and ensure maximum recovery.[7]

-

Agitate the resulting slurry for a period to allow for complete crystal formation.

-

Separate the solid Americium(III) oxalate from the solution by filtration.

-

Wash the precipitate with deionized water to remove any residual nitric acid and unreacted oxalic acid.[7]

-

The resulting Americium(III) oxalate can be dried under controlled conditions. This solid is more stable for storage and handling than the nitrate salt would be.

Subsequent Calcination to Americium(IV) Oxide

The precipitated Americium(III) oxalate is the direct precursor to Americium(IV) oxide.

Reaction:

Am₂(C₂O₄)₃(s) + O₂(g) → 2 AmO₂(s) + 6 CO₂(g)

Procedure:

-

Transfer the dried Americium(III) oxalate to a platinum crucible or boat.[7]

-

Heat the oxalate in a furnace, initially to a lower temperature (e.g., 150°C) to drive off any remaining water, and then to a higher temperature (e.g., 350°C) to initiate decomposition.[7]

-

The oxalate will decompose, and in the presence of an oxidizing atmosphere (air or oxygen), will form black Americium(IV) oxide.

-

To ensure complete conversion, the temperature is typically raised to around 800°C and held for a period before being slowly cooled to room temperature.[7]

Data Presentation

Table 1: Physical and Chemical Properties of Americium Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| Americium(III) nitrate | Am(NO₃)₃ | 429.08 | - | Soluble[4] |

| Americium(IV) oxide | AmO₂ | 275.06 | Black crystals | Insoluble |

| Americium(III) oxalate | Am₂(C₂O₄)₃ | 750.18 | Dull pink crystals | Insoluble |

Table 2: Process Parameters for Americium Oxalate Precipitation

| Parameter | Value | Reference |

| Initial Nitric Acid Concentration | 0.25 – 0.3 mol/L | [6] |

| Precipitating Agent | Oxalic Acid (H₂C₂O₄) | [7] |

| Product | Americium(III) oxalate (Am₂(C₂O₄)₃) | [7] |

| Recovery Efficiency | > 99.9% | [6] |

Mandatory Visualization

Caption: Workflow for the synthesis of Americium(IV) oxide from starting materials via an Americium(III) nitrate solution intermediate.

Conclusion

The synthesis of a stable, crystalline form of Americium(III) nitrate is not the standard endpoint in the processing of americium. Instead, Americium(III) nitrate is a crucial aqueous intermediate. The established and preferred method for obtaining a solid, handleable americium compound from this nitrate solution is through oxalate precipitation. This process yields Americium(III) oxalate, which can then be readily converted to the industrially and scientifically important Americium(IV) oxide via calcination. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals involved in the synthesis and handling of americium compounds. The provided workflow diagram offers a clear visual representation of the entire process, from starting materials to the final oxide product.

References

- 1. Americium | Am | CID 23966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Americium - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Americium(III) nitrate - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Americium dioxide - Wikipedia [en.wikipedia.org]

Chemical formula and structure of Americium trinitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Americium (III) nitrate, also known as Americium trinitrate. The information is curated for professionals in research, science, and drug development who require detailed data on this actinide compound.

Chemical Formula and Structure

Americium (III) nitrate is an inorganic compound with the chemical formula Am(NO₃)₃ .[1][2] The molecule consists of a central americium atom in the +3 oxidation state ionically bonded to three nitrate (NO₃⁻) groups.

Physicochemical Properties

Quantitative data on the physicochemical properties of solid Americium (III) nitrate is scarce. However, based on available information, the following properties can be summarized:

| Property | Value/Description |

| Chemical Formula | Am(NO₃)₃ |

| Molar Mass | 429.06 g/mol |

| Appearance | Expected to be a crystalline solid. |

| Solubility | Soluble in water and nitric acid. |

| Thermal Stability | Thermally decomposes to form Americium (III) oxide (Am₂O₃).[1] |

Experimental Protocols

Synthesis of Americium (III) Nitrate Solution

A common method for the preparation of an Americium (III) nitrate solution involves the dissolution of Americium (III) oxide or hydroxide in nitric acid.

Materials:

-

Americium (III) oxide (Am₂O₃) or Americium (III) hydroxide (Am(OH)₃)

-

Concentrated nitric acid (HNO₃)

-

Deionized water

Procedure:

-

Carefully weigh a known quantity of Americium (III) oxide or hydroxide and place it in a suitable reaction vessel within a glovebox or other appropriate containment for handling radioactive materials.

-

Slowly add a stoichiometric excess of concentrated nitric acid to the reaction vessel. The dissolution of Americium (III) oxide can be represented by the following reaction: Am₂O₃ + 6 HNO₃ → 2 Am(NO₃)₃ + 3 H₂O

-

Gently heat and stir the mixture to facilitate complete dissolution.

-

Once a clear solution is obtained, it can be diluted with deionized water to the desired concentration.

Note: The synthesis and handling of americium compounds should only be performed by trained personnel in appropriately equipped laboratories due to the radioactive nature of americium.

Experimental Workflow: Separation of Americium from Spent Nuclear Fuel

Americium (III) nitrate is a key intermediate in the partitioning and transmutation strategies for managing high-level radioactive waste. The following diagram illustrates a conceptual workflow for the separation of americium from other elements in spent nuclear fuel, such as in the EXAm (Extraction of Americium) process.

References

In-Depth Technical Guide to the Physical and Chemical Properties of Americium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Americium(III) nitrate, Am(NO₃)₃. The information is curated for researchers, scientists, and professionals in drug development who may work with or encounter this actinide compound. This guide emphasizes detailed data presentation, experimental methodologies, and visual representations of key processes.

Physical Properties

Americium(III) nitrate is a radioactive inorganic compound. While extensive physical characterization is limited due to its radioactivity, the available data is summarized below.

Table 1: Physical Properties of Americium(III) Nitrate

| Property | Value | Notes |

| Molecular Formula | Am(NO₃)₃ | [1] |

| Molar Mass | 429.08 g/mol | [1] |

| Appearance | White crystalline solid. | Forms crystal hydrates.[1] |

| Solubility in Water | Soluble | [1] |

| Density | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Chemical Properties

Americium(III) nitrate exhibits chemical behaviors characteristic of a trivalent actinide salt. Its reactivity is significantly influenced by its radioactive nature and the nitrate anion.

Key Chemical Reactions:

-

Thermal Decomposition: Americium(III) nitrate thermally decomposes to form Americium(III) oxide (Am₂O₃).[1][2] This process is a key step in the synthesis of americium dioxide (AmO₂), which involves an intermediate oxalate precipitation.

-

Synthesis from Americium Metal: It can be synthesized by the reaction of americium metal with nitric acid.[1]

-

8 Am + 30 HNO₃ → 8 Am(NO₃)₃ + 3 N₂O + 15 H₂O[1]

-

-

Complexation in Aqueous Solution: In nitric acid solutions, americium(III) can form complex species with nitrate ions, such as AmNO₃²⁺.[3] The stability of these complexes is dependent on the nitric acid concentration and temperature.

Experimental Protocols

Detailed experimental protocols for handling and analyzing americium nitrate are critical due to its radioactivity. The following sections provide outlines of common procedures.

Synthesis of Americium(III) Nitrate Solution from Americium Dioxide

This protocol describes the dissolution of americium dioxide to prepare a nitrate solution, a common precursor for further synthesis or analysis.

Materials:

-

Americium dioxide (AmO₂) powder

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Heating plate

-

Appropriate radiological shielding and containment (e.g., glovebox)

Procedure:

-

Weigh a precise amount of AmO₂ powder inside a certified radiological glovebox.

-

Transfer the powder to a clean reaction vessel.

-

Slowly add a measured volume of concentrated nitric acid to the vessel. The molar ratio will depend on the desired final concentration.

-

Gently heat the mixture on a heating plate to facilitate dissolution. The temperature and time will depend on the particle size and reactivity of the AmO₂.

-

Once the AmO₂ is completely dissolved, allow the solution to cool to room temperature.

-

The resulting solution of Americium(III) nitrate can then be diluted as needed for subsequent applications.

Analysis of Americium Nitrate by Alpha Spectrometry

Alpha spectrometry is a primary technique for the quantification and isotopic analysis of americium.

Sample Preparation:

-

Co-precipitation: For dilute aqueous samples, americium can be concentrated by co-precipitation with a carrier, such as calcium phosphate.

-

Extraction Chromatography: Americium is separated from interfering radionuclides using extraction chromatography resins (e.g., TRU resin).

-

Electrodeposition: The purified americium fraction is then electrodeposited onto a stainless steel or platinum disc to create a thin, uniform source for alpha counting.[4]

Instrumentation and Measurement:

-

A vacuum chamber containing a silicon detector.

-

The sample disc is placed in the chamber, and a vacuum is applied.

-

The alpha particles emitted by the americium isotopes are detected, and their energies are measured.

-

The concentration of each isotope is determined from the count rate at its characteristic alpha energy.

Analysis of Americium Nitrate by Gamma Spectrometry

Gamma spectrometry is used to identify and quantify gamma-emitting radionuclides, including certain isotopes of americium like ²⁴¹Am.

Procedure:

-

A known volume of the americium nitrate solution is placed in a calibrated counting vial.

-

The vial is positioned in a shielded high-purity germanium (HPGe) detector.

-

The gamma-ray spectrum is acquired for a predetermined time.

-

The characteristic gamma-ray peaks of the americium isotopes (e.g., 59.5 keV for ²⁴¹Am) are identified and their net peak areas are calculated.

-

The activity concentration of the radionuclide is determined by comparing the peak area to that of a calibrated standard source of the same geometry.

Analysis of Americium Nitrate by UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used to study the complexation of americium(III) in solution.

Procedure:

-

Prepare a series of americium nitrate solutions with varying concentrations of nitric acid or other ligands.

-

Use a spectrophotometer to measure the absorbance of each solution over a specific wavelength range. Americium(III) has characteristic absorption peaks around 503 nm and 813 nm.[5]

-

Changes in the position and intensity of these peaks can be used to identify the formation of different complex species and to calculate their stability constants.[3][5]

Mandatory Visualizations

Workflow for Conversion of Americium Nitrate to Americium Dioxide

The following diagram illustrates a typical process flow for converting an aqueous solution of americium nitrate into americium dioxide, a stable form often used in radioisotope applications.

Caption: Process flow for the conversion of Americium Nitrate to Americium Dioxide.

Analytical Workflow for Americium in Water Samples

This diagram outlines the key steps involved in the radiochemical analysis of americium in aqueous samples.

Caption: Analytical workflow for the determination of Americium in water.

Toxicology and Environmental Fate

-

Toxicology: The primary hazard associated with americium nitrate is its radioactivity.[6] Internal exposure, through inhalation or ingestion, is of greatest concern as the emitted alpha particles can cause significant damage to surrounding tissues.[6] Americium that enters the body tends to accumulate in the bones, liver, and muscles.[7] The long-term retention in bone can lead to an increased risk of bone cancer.[8] The chemical toxicity of americium is generally considered to be low compared to its radiological toxicity.

-

Environmental Fate: Americium released into the environment typically associates with particles in the air, soil, and water.[7][8] It adheres strongly to soil particles and does not tend to migrate deep into the ground.[8] While plants can absorb small amounts of americium from the soil, and it can be taken up by aquatic organisms, significant bioaccumulation in the food chain is not generally observed.[8]

Handling and Safety Precautions

Due to its high radioactivity, americium nitrate must be handled with stringent safety protocols in appropriately designed facilities.

-

Containment: All work with americium nitrate should be conducted in a glovebox or other suitable containment to prevent inhalation and ingestion.

-

Shielding: Shielding may be necessary to protect against gamma radiation, depending on the quantity of material being handled.

-

Personal Protective Equipment (PPE): Appropriate PPE, including lab coats, safety glasses, and multiple pairs of gloves, is mandatory.

-

Monitoring: Regular monitoring of the work area and personnel for radioactive contamination is essential.

-

Waste Disposal: All waste generated from work with americium nitrate must be treated as radioactive waste and disposed of in accordance with institutional and regulatory requirements.

References

- 1. Americium(III) nitrate - Wikipedia [en.wikipedia.org]

- 2. Americium(III) nitrate - Wikiwand [wikiwand.com]

- 3. A spectrophotometric study of Am(iii) complexation with nitrate in aqueous solution at elevated temperatures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. HEALTH EFFECTS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Radionuclide Basics: Americium-241 | Radiation Protection | US EPA [19january2021snapshot.epa.gov]

- 8. Americium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

The Discovery and First Isolation of Pure Americium Compounds: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

This technical guide provides a detailed account of the discovery and first isolation of pure compounds of the synthetic element Americium (Am). Discovered in 1944 as part of the Manhattan Project, Americium, specifically the isotope 241Am, was the fourth transuranic element to be identified. The first isolation of a pure, weighable quantity of an americium compound was a landmark achievement in radiochemistry, accomplished by Burris B. Cunningham and L. B. Asprey. This document outlines the nuclear synthesis pathway, details the intricate experimental protocols of the first chemical isolation, presents the available quantitative data, and visualizes the logical and experimental workflows involved in this historic scientific endeavor.

Discovery and Synthesis

Americium was first synthesized in 1944 by American chemists Glenn T. Seaborg, Ralph A. James, Leon O. Morgan, and Albert Ghiorso at the University of Chicago's Metallurgical Laboratory, a facility central to the Manhattan Project.[1][2] The element, with atomic number 95, was produced by the intense neutron bombardment of Plutonium-239 (239Pu) in a nuclear reactor.[1][3]

The synthesis of Americium-241 (241Am) is a multi-step nuclear process. Initially, a 239Pu target captures a neutron to become 240Pu. This is followed by a second neutron capture, yielding 241Pu.[2][4] The 241Pu isotope is unstable and undergoes beta decay, emitting a beta particle and an antineutrino to transform into 241Am.[2][3] The half-life of 241Pu is approximately 14.3 years, meaning that 241Am gradually "grows" into aged plutonium samples over time.[2][4]

The sequence of nuclear reactions is as follows:

-

First Neutron Capture: 239Pu + n → 240Pu + γ

-

Second Neutron Capture: 240Pu + n → 241Pu + γ

-

Beta Decay: 241Pu → 241Am + β⁻ + ν̅ₑ

First Isolation of a Pure Americium Compound

The formidable challenge of separating and purifying the minuscule quantities of newly synthesized americium from the bulk plutonium and highly radioactive fission products fell to Burris B. Cunningham, a pioneer in ultramicrochemistry.[5][6] Working with L. B. Asprey, Cunningham successfully isolated the first visible, pure compound of americium, a significant feat that required the development and refinement of specialized micro-scale chemical techniques.[1]

Experimental Protocol

The first isolation was performed on the microgram scale, utilizing techniques developed for the earlier isolation of plutonium.[1][5] The source material was a quantity of plutonium containing the daughter 241Am isotope.[1] The separation procedure was a multi-stage precipitation process designed to first remove the vast excess of plutonium and then to concentrate the americium.

Starting Material:

-

Aged plutonium solution in ~1M nitric acid, containing 241Am and rare earth fission products. The plutonium had been previously purified via repeated hydrogen peroxide precipitations to remove initial rare earth impurities.[1]

Methodology:

-

Plutonium Peroxide Precipitation (Bulk Pu Removal):

-

To the nitric acid solution containing the plutonium and americium, hydrogen peroxide (H₂O₂) was added.

-

This step selectively precipitates the bulk of the plutonium as plutonium peroxide (Pu₂O₇·xH₂O), a dense, solid compound.[1]

-

Americium, in its stable +3 oxidation state, does not form an insoluble peroxide under these conditions and remains in the acidic supernatant solution.[1] This step was highly effective, with less than 2% of the americium co-precipitating with the plutonium peroxide.[1]

-

The mixture was centrifuged, and the supernatant containing the americium was carefully decanted.

-

-

Hydroxide Precipitation (Americium Concentration):

-

To the decanted supernatant, an excess of aqueous ammonia (NH₄OH) was added.

-

This action neutralizes the acid and precipitates the small amount of plutonium remaining in the solution as plutonium(IV) hydroxide (Pu(OH)₄).

-

Crucially, Americium(III) hydroxide (Am(OH)₃) is also insoluble in excess ammonia and co-precipitates with the remaining plutonium hydroxide.[1] This step served to effectively carry and concentrate the americium fraction. Am(OH)₃ is a pink-colored solid.[7]

-

The hydroxide precipitate, containing the concentrated americium, was separated from the solution by centrifugation.

-

-

Iterative Purification:

-

The hydroxide precipitate was re-dissolved in nitric acid.

-

The entire two-step precipitation cycle (peroxide precipitation followed by hydroxide precipitation) could be repeated to achieve higher purity if necessary.

-

-

Final Isolation:

-

The final purified americium hydroxide was converted to other pure compounds, such as the oxide, for weighing and characterization. The final weighing operations were performed on an americium oxide residue obtained from a solution of americium nitrate.[1]

-

Quantitative Data

The initial experiments by Cunningham and his colleagues were performed on the ultramicroscale, dealing with exceptionally small quantities of material. While the exact mass of the first isolated pure americium compound is not specified in the available abstracts, the work provided the first experimental values for its physical properties.

| Parameter | Value | Source |

| Separation Efficiency | ||

| Am co-precipitation with Pu Peroxide | < 2% | [1] |

| Physical Properties of 241Am | ||

| Alpha Half-Life | 490 ± 14 years | [1] |

| Scale of Ultramicrochemistry | ||

| Mass of first weighed Plutonium Oxide (for context) | 2.77 micrograms | [5][6] |

| Mass of first isolated Curium Oxide (for context) | ~40 micrograms | [8] |

Note: The half-life value for 241Am was later refined by further measurements.

Conclusion

The discovery and subsequent isolation of americium were triumphs of nuclear and inorganic chemistry. The synthesis, reliant on the novel technology of nuclear reactors, confirmed theories of transuranic elements. The isolation, achieved through elegant and precise ultramicrochemical manipulations, demonstrated that synthetic elements could be purified and studied in tangible quantities. These foundational experiments by Seaborg, James, Morgan, Ghiorso, Cunningham, and Asprey not only introduced a new element to the periodic table but also paved the way for the investigation of the entire actinide series, expanding our fundamental understanding of matter.

References

- 1. escholarship.org [escholarship.org]

- 2. electrochem.org [electrochem.org]

- 3. researchgate.net [researchgate.net]

- 4. pnnl.gov [pnnl.gov]

- 5. Separation of americium from aged plutonium dioxide [inis.iaea.org]

- 6. impact.ornl.gov [impact.ornl.gov]

- 7. Americium(III) hydroxide - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

An In-depth Technical Guide on the Thermal Decomposition Products of Americium(III) Nitrate via Oxalate Intermediate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of Americium(III) nitrate, focusing on the commonly employed method involving the precipitation of Americium(III) oxalate as an intermediate. The direct thermal decomposition of Americium(III) nitrate is not the standard procedure for producing Americium dioxide due to the formation of undesirable byproducts. The oxalate pathway offers a more controlled and reliable method for obtaining pure Americium dioxide, a crucial material in various research and industrial applications.

This guide details the quantitative data from thermogravimetric analysis, outlines the experimental protocols for reproducing these findings, and provides visualizations of the decomposition pathway.

Data Presentation

The thermal decomposition of Americium(III) oxalate, precipitated from an Americium(III) nitrate solution, proceeds through distinct stages. The following tables summarize the quantitative data obtained from thermogravimetric analysis (TGA) conducted in both air and vacuum environments.

Table 1: Thermal Decomposition of Americium(III) Oxalate in Air

| Temperature Range (°C) | Weight Loss (%) | Intermediate/Final Product | Gaseous Products |

| Room Temperature - 220 | 19.5 | Am₂(C₂O₄)₃·H₂O | H₂O |

| 220 - 360 | 29.2 | Am₂(CO₃)₃ | CO |

| 360 - 500 | 11.3 | AmO₂ | CO₂ |

| Total Weight Loss | 60.0 | AmO₂ |

Table 2: Thermal Decomposition of Americium(III) Oxalate in Vacuum

| Temperature Range (°C) | Weight Loss (%) | Intermediate/Final Product | Gaseous Products |

| Room Temperature - 280 | 23.4 | Am₂(C₂O₄)₃ | H₂O |

| 280 - 400 | 34.0 | Am₂O₃ | CO, CO₂ |

| Total Weight Loss | 57.4 | Am₂O₃ |

Experimental Protocols

The following experimental protocols are based on the methodologies described in the key literature for the thermal decomposition of Americium(III) oxalate.

2.1. Preparation of Americium(III) Oxalate from Americium(III) Nitrate Solution

-

Starting Material: A solution of Americium(III) nitrate in dilute nitric acid.

-

Precipitation: Add a saturated solution of oxalic acid dropwise to the Americium(III) nitrate solution until precipitation is complete.

-

Digestion: Allow the precipitate to digest in the mother liquor for a period to ensure complete precipitation and improve filterability.

-

Filtration and Washing: Filter the precipitated Americium(III) oxalate. Wash the precipitate with deionized water to remove any excess oxalic acid and residual nitrate ions.

-

Drying: Dry the Americium(III) oxalate hydrate (Am₂(C₂O₄)₃·xH₂O) in a vacuum desiccator at room temperature.

2.2. Thermogravimetric Analysis (TGA)

-

Apparatus: A thermobalance capable of operating under controlled atmospheres (air or vacuum) and with a programmed heating rate.

-

Sample Size: Utilize a sample of dried Americium(III) oxalate hydrate in the microgram to milligram range.

-

Heating Rate: A linear heating rate of 3°C per minute is applied.

-

Atmosphere:

-

In Air: Conduct the analysis in a static air atmosphere.

-

In Vacuum: Conduct the analysis under a vacuum of approximately 10⁻⁴ mm Hg.

-

-

Data Acquisition: Record the sample weight continuously as a function of temperature.

2.3. Analysis of Gaseous Products (Evolved Gas Analysis - EGA)

-

Apparatus: Couple the outlet of the TGA furnace to a mass spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer.

-

Procedure: As the sample is heated in the TGA, the evolved gases are swept into the spectrometer for real-time analysis.

-

Data Analysis: Identify the gaseous species by their mass-to-charge ratio (MS) or their characteristic infrared absorption bands (FTIR).

2.4. Characterization of Solid Intermediates and Final Products

-

Procedure: Perform separate experiments where the heating is stopped at the end of each decomposition step observed in the TGA curve.

-

Apparatus: Use X-ray diffraction (XRD) to determine the crystal structure of the isolated solid intermediates and the final product.

-

Analysis: Compare the obtained XRD patterns with known crystallographic data to identify the chemical composition of the solid phases.

Mandatory Visualization

The following diagrams illustrate the key experimental workflow and the thermal decomposition pathway of Americium(III) oxalate.

Americium Oxidation States in Nitric Acid Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the behavior of americium in nitric acid solutions, focusing on its various oxidation states. Understanding the intricate redox chemistry of americium is paramount for the development of advanced nuclear fuel reprocessing and waste management strategies. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Introduction to Americium Redox Chemistry

Americium (Am), an actinide element, primarily exists in the trivalent state (Am³⁺) in acidic solutions, which is its most stable oxidation state.[1] However, americium can be oxidized to higher valence states, including Am(IV), Am(V), and Am(VI), through chemical or electrochemical methods.[2][3] The stability of these higher oxidation states in nitric acid is influenced by factors such as acid concentration, temperature, and the presence of complexing agents or redox mediators.[1][4] The ability to control the oxidation state of americium is crucial for developing separation processes to partition it from lanthanides in used nuclear fuel.[2]

Americium Oxidation States in Nitric Acid

The accessibility of various oxidation states from Am(III) to Am(VI) in nitric acid solutions makes its chemistry particularly complex and interesting for radiochemical separations.

Americium(III)

Am(III) is the most stable oxidation state of americium in nitric acid solutions.[1] In dilute nitric acid (e.g., 0.05 M), Am(III) exists predominantly as the aquo ion, Am(H₂O)ₓ³⁺, with a coordination number of approximately 8.9 ± 0.8.[5] As the nitric acid concentration increases, nitrate ions begin to complex with the Am(III) ion.[5] In concentrated nitric acid (16 M), the average stoichiometry is observed to be Am(NO₃)₃.₄(H₂O)₅.₄⁽⁰.⁴⁾⁻.[5]

Americium(IV)

Americium(IV) is highly unstable in aqueous solutions and readily undergoes disproportionation.[4] It can be stabilized in nitric acid through the use of strong complexing agents. For instance, monovacant polyoxometalates such as K₈-α-SiW₁₁O₃₉ (SiW) and K₁₀P₂W₁₇O₆₁ (KPW) have been shown to form strong complexes with Am(IV), significantly lowering the potential of the Am(IV)/Am(III) couple and thereby stabilizing it.[4][6]

Americium(V)

Americium(V) exists as the linear dioxo cation, AmO₂⁺. It can be generated from the reduction of Am(VI).[7] The stability of Am(V) is a key factor in certain separation strategies.

Americium(VI)

Americium(VI), in the form of the AmO₂²⁺ cation, can be produced by oxidizing Am(III) with strong oxidizing agents like sodium bismuthate (NaBiO₃) or through electrochemical methods.[1][8][9] However, Am(VI) is prone to autoreduction back to Am(V) and subsequently to Am(III).[1] The rate of this reduction is influenced by the nitric acid concentration.[1]

Quantitative Data on Americium Redox Chemistry

The following tables summarize key quantitative data from various studies on the redox behavior of americium in nitric acid solutions.

Table 1: Redox Potentials of Americium Couples

| Redox Couple | E° (V vs. SHE) | Conditions | Reference |

| Am(IV)/Am(III) | 2.62 | 1 M acid | [2] |

| Am(IV)/Am(III) | 2.34 | [4] | |

| Am(VI)/Am(V) | 1.60 | 1 M HClO₄ | [4] |

| Am(VI)/Am(V) | 1.52 | 5 M HNO₃ in the presence of phosphotungstate ligand | [4] |

| Am(VI)/Am(V) | 1.60 | vs SCE, assigned to the one-electron Am(VI/V) couple | [2] |

| Am(VI) | 1.33 | E p/2,Ox vs SCE in nitric acid | [2] |

| Am(VI)-POM adduct | 1.15 | E p/2,Ox vs SCE in nitric acid | [2] |

| Am(VI) | 1.18 | E p/2,Red vs SCE in nitric acid | [2] |

| Am(VI)-POM adduct | 0.21 | E p/2,Red vs SCE in nitric acid | [2] |

Table 2: Molar Extinction Coefficients of Americium Species

| Americium Species | Wavelength (nm) | Molar Extinction Coefficient (ε) | Medium | Reference |

| Am(III) | 503 | - | 3.0 M HNO₃ | [1] |

| Am(IV) | 500 | 1277 ± 17 | 1 M HNO₃ (KPW) | [10] |

| Am(V) | 718 | - | 3.0 M HNO₃ | [1] |

| Am(VI) | 996 | - | 3.0 M HNO₃ | [1] |

| Am(VI) | 666 | - | - | [8] |

Table 3: Rate Constants for Am(VI) Autoreduction

| Nitric Acid Concentration (M) | Rate Constant (h⁻¹) | Reference |

| 1.0 | 0.0048 ± 0.0003 | [1] |

| 3.0 | 0.0075 ± 0.0005 | [1] |

| 6.5 | 0.0054 ± 0.0003 | [1] |

Experimental Protocols

Preparation of Am(VI) in Nitric Acid

A common method for preparing Am(VI) involves the oxidation of Am(III) using a strong oxidizing agent.

Materials:

-

Americium(III) stock solution in nitric acid.

-

Sodium bismuthate (NaBiO₃).

-

Nitric acid (various concentrations).

Procedure:

-

A known concentration of Am(III) in the desired nitric acid concentration is prepared.[9]

-

Solid sodium bismuthate is added to the solution.[9]

-

The mixture is stirred for a specific duration (e.g., 24 hours for 1.0 and 3.0 M HNO₃, 2 hours for 6.5 M HNO₃) to maximize the oxidation of Am(III) to Am(VI).[9]

-

The progress of the oxidation can be monitored using UV-Vis spectroscopy by observing the characteristic absorption peaks of Am(III), Am(V), and Am(VI).[1][9]

Electrochemical Characterization of Am(IV)/Am(III) and Am(VI)/Am(V) Couples

Voltammetry is a key technique for studying the redox properties of americium.

Materials and Equipment:

-

Americium solution in nitric acid.

-

Complexing agent (e.g., K₈-α-SiW₁₁O₃₉ for Am(IV) stabilization).[4]

-

Electrochemical cell with a three-electrode setup (e.g., platinum working and counter electrodes, and a reference electrode).[4]

-

Potentiostat.

Procedure:

-

The americium solution, containing the complexing agent if necessary, is placed in the electrochemical cell.[4]

-

Cyclic voltammetry is performed by scanning the potential of the working electrode and measuring the resulting current.[4]

-

For more detailed kinetic studies, rotating disk electrode voltammetry can be employed.[4]

-

The thermodynamic potentials and electron transfer rate constants are determined by analyzing the voltammetric data.[4]

Visualizing Americium Redox Chemistry

The following diagrams, generated using the DOT language, illustrate key relationships and processes in the aqueous redox chemistry of americium in nitric acid.

Caption: Redox pathways of americium oxidation states in nitric acid.

Caption: Disproportionation of Americium(IV).

Caption: Workflow for the oxidation of Am(III) and analysis.

Conclusion

The redox chemistry of americium in nitric acid is a complex field with significant implications for nuclear science and technology. While Am(III) is the most stable state, higher oxidation states can be accessed and, to some extent, stabilized. This guide has provided a detailed overview of the key characteristics of americium's oxidation states, supported by quantitative data and experimental methodologies. The continued study of these systems is essential for the innovation of more efficient and selective separation processes for managing nuclear materials.

References

- 1. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 2. researchgate.net [researchgate.net]

- 3. Electrochemical oxidation of Am-243(III) in nitric acid by a terpyridyl-derivatized electrode | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 4. inis.iaea.org [inis.iaea.org]

- 5. The coordination chemistry of CmIII, AmIII, and AcIII in nitrate solutions: an actinide L3-edge EXAFS study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrochemical Oxidation of Am(III) Ions in HNO3 Solutions | Semantic Scholar [semanticscholar.org]

- 7. Redox stabilization of Am(v) in a biphasic extraction system boosts americium/lanthanides separation efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. inldigitallibrary.inl.gov [inldigitallibrary.inl.gov]

- 10. Spectrophotometric determination of americium(IV) in nitric acid solutions (Journal Article) | OSTI.GOV [osti.gov]

A Technical Guide to the Spectroscopic Properties of Americium(III) in Nitrate Media

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium(III) is a key actinide element of interest in nuclear fuel reprocessing and waste management, primarily due to its long half-life and significant contribution to the radiotoxicity of spent nuclear fuel. In these processes, nitric acid is the universal solvent, making a thorough understanding of Am(III) speciation and complexation in nitrate media fundamentally important. Spectroscopic techniques are powerful tools for elucidating the coordination chemistry of Am(III), providing critical data on the formation, stability, and structure of its nitrate complexes. This guide provides an in-depth summary of the spectroscopic properties of Am(III) in aqueous nitrate solutions, focusing on data derived from absorption spectrophotometry, luminescence spectroscopy, and X-ray absorption spectroscopy.

Spectroscopic Characterization of Am(III)-Nitrate Complexes

The interaction between the Am(III) ion and nitrate anions in aqueous solution leads to the formation of inner-sphere complexes, which can be monitored by observing changes in the spectroscopic signature of the Am(III) ion.

UV-Visible Absorption Spectrophotometry

UV-Vis spectrophotometry is a primary technique for studying the complexation of Am(III). The hydrated Am(III) ion, [Am(H₂O)ₓ]³⁺, exhibits a sharp and characteristic absorption band in the visible region corresponding to the ⁷F₀ → ⁵L₆' f-f transition.[1]

Upon the addition of nitrate ions, this primary absorption band, centered at approximately 503 nm, undergoes changes in position and intensity, indicating the formation of Am(III)-nitrate complexes.[2][3][4] Studies have identified the formation of the 1:1 complex, AmNO₃²⁺, and have calculated its stability constants at various temperatures.[2][3][4] The complexation is shown to be relatively weak.[2] Molar absorptivity for Am(III) has been re-calibrated using titrations with standardized DTPA solutions.[2][3][4]

Table 1: Molar Absorptivity of Am(III) Species

| Species | Wavelength (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Medium | Reference |

|---|---|---|---|---|

| Am³⁺ | ~503 | Calibrated via DTPA titration | Diluted HClO₄ | [2],[3],[4] |

| Am³⁺ | ~813 | Calibrated via DTPA titration | Diluted HClO₄ |[2],[3],[4] |

Table 2: Stability Constants (log₁₀K) for the AmNO₃²⁺ Complex at 1 M Ionic Strength

| Temperature (°C) | log₁₀K₁ (M⁻¹) | Method | Reference |

|---|---|---|---|

| 10 | 0.23 ± 0.03 | Spectrophotometry | [2] |

| 25 | 0.25 ± 0.02 | Spectrophotometry | [2],[5] |

| 40 | 0.24 ± 0.02 | Spectrophotometry | [2] |

| 55 | 0.26 ± 0.02 | Spectrophotometry | [2] |

| 70 | 0.26 ± 0.03 | Spectrophotometry | [2] |

| 85 | 0.28 ± 0.03 | Spectrophotometry |[2] |

Luminescence Spectroscopy

Americium(III) exhibits luminescence, although it is often quenched in aqueous solutions.[1] Nevertheless, emission spectra provide valuable insight into the local chemical environment. In 6 M mineral acids, including HNO₃, characteristic Am(III) luminescence can be detected.[1] The emission spectra show anion-dependent shifting of the visible-region transitions, which is indicative of weak Am-anion interactions persisting in the solution.[1] For Am(III) in 6 M HNO₃, excitation spectra feature a band at ca. 504 nm, corresponding to the ⁵L₆' ← ⁷F₀' absorption, confirming direct excitation of the metal center.[1]

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS spectroscopy is a powerful tool for determining the local coordination environment of a metal ion in solution, providing direct information on coordination numbers and bond distances. Studies on Am(III) in nitric acid solutions show a clear increase in nitrate complexation with rising acid concentration.[5] In concentrated 16 M HNO₃, the Am(III) ion is heavily complexed by nitrate ligands.[5]

Table 3: Structural Parameters of Am(III) Coordination Shells in Nitric Acid from EXAFS

| HNO₃ Conc. (M) | Shell | Coordination Number (N) | Distance (Å) | Reference |

|---|---|---|---|---|

| 16 | Am-O (from NO₃⁻) | 7.7 ± 0.8 | 2.50 ± 0.01 | [5] |

| Am-O (from H₂O) | 5.4 ± 0.5 | 2.67 ± 0.01 | [5] |

| | Am-N (from NO₃⁻) | 3.4 ± 0.7 | 2.97 ± 0.01 |[5] |

These EXAFS results suggest an average stoichiometry of Am(NO₃)₃.₄(H₂O)₅.₄⁽⁰.⁴⁻⁾ in 16 M HNO₃.[5] At an intermediate concentration of 4 M HNO₃, the speciation can be described as a mixture, consisting of approximately 67.4% Am(III) aquo ion and 32.6% of the highly coordinated nitrate complex found in 16 M HNO₃.[5]

Visualized Models and Workflows

Am(III)-Nitrate Complexation Equilibrium

The following diagram illustrates the stepwise equilibrium of Am(III) with nitrate ions in an aqueous solution. The process involves the sequential replacement of water molecules in the primary coordination sphere with nitrate anions.

References

- 1. osti.gov [osti.gov]

- 2. A spectrophotometric study of Am(iii) complexation with nitrate in aqueous solution at elevated temperatures - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. A spectrophotometric study of Am(III) complexation with nitrate in aqueous solution at elevated temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The coordination chemistry of CmIII, AmIII, and AcIII in nitrate solutions: an actinide L3-edge EXAFS study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopes of Americium for Researchers and Scientists

Introduction

Americium (Am), a synthetic actinide element with atomic number 95, was first synthesized in 1944.[1] As a transuranic element, all of its isotopes are radioactive.[1] This guide provides an in-depth overview of the known isotopes of americium, with a focus on their nuclear properties and relevance to research and development.

It is a common misconception to refer to "isotopes of americium nitrate." Isotopes are variants of a particular chemical element which differ in neutron number, while americium nitrate (Am(NO₃)₃) is a chemical compound—a salt of americium. The isotopic properties are inherent to the americium atom itself, regardless of its chemical form. Americium nitrate is, however, a common and convenient aqueous form of the element used in laboratory settings for purification, separation, and experimental procedures.

This document is intended for researchers, scientists, and professionals in drug development who require a consolidated technical reference on the isotopes of americium.

Isotopes of Americium: Properties and Half-Lives

Nineteen radioisotopes of americium have been characterized.[2] The most stable are Americium-243, with a half-life of 7,370 years, and Americium-241, with a half-life of 432.2 years.[2] Many of the other isotopes have half-lives of less than 51 hours.[2] The following table summarizes the key nuclear data for the known isotopes of americium.

| Nuclide Symbol | Protons (Z) | Neutrons (N) | Isotopic Mass (u) | Half-Life | Nuclear Spin | Decay Mode(s) |

| ²³²Am | 95 | 137 | 232.04659 | 79 s | α, EC | |

| ²³³Am | 95 | 138 | 233.04635 | 3.2 min | α, EC | |

| ²³⁴Am | 95 | 139 | 234.04781 | 2.32 min | EC, α | |

| ²³⁵Am | 95 | 140 | 235.04795 | 9.9 min | 5/2-# | EC, α |

| ²³⁶Am | 95 | 141 | 236.04958 | 3.6 min | EC, α | |

| ²³⁷Am | 95 | 142 | 237.05000 | 73.0 min | 5/2- | EC, α |

| ²³⁸Am | 95 | 143 | 238.05198 | 98 min | 1+ | EC, α |

| ²³⁹Am | 95 | 144 | 239.0530245 | 11.9 h | (5/2)- | EC, α |

| ²⁴⁰Am | 95 | 145 | 240.055300 | 50.8 h | (3-) | EC, α |

| ²⁴¹Am | 95 | 146 | 241.0568291 | 432.2 y | 5/2- | α |

| ²⁴²Am | 95 | 147 | 242.0595492 | 16.02 h | 1- | β⁻, EC |

| ²⁴²ᵐ¹Am | 95 | 147 | 242.0595492 | 141 y | 5- | IT, α |

| ²⁴³Am | 95 | 148 | 243.0613811 | 7,370 y | 5/2- | α |

| ²⁴⁴Am | 95 | 149 | 244.0642848 | 10.1 h | (6-) | β⁻, EC |

| ²⁴⁵Am | 95 | 150 | 245.066452 | 2.05 h | (5/2)+ | β⁻ |

| ²⁴⁶Am | 95 | 151 | 246.069775 | 39 min | (7-) | β⁻ |

| ²⁴⁷Am | 95 | 152 | 247.07209 | 23.0 min | (5/2) | β⁻ |

Data sourced from multiple scientific databases and publications.[1][2] EC = Electron Capture, α = Alpha Decay, β⁻ = Beta Decay, IT = Isomeric Transition

Key Isotope Decay Pathways

The decay of americium isotopes is a critical consideration in their handling, application, and disposal. The two most significant isotopes, ²⁴¹Am and ²⁴³Am, primarily undergo alpha decay.

Americium-241 Decay

Americium-241 is widely used in ionization smoke detectors and as a source for various industrial and medical applications.[3][4] It decays primarily via alpha emission to Neptunium-237.[5][6][7]

Americium-243 Decay

Americium-243 is the longest-lived isotope of americium.[2] It also decays via alpha emission, transforming into Neptunium-239, which is a beta emitter.

Experimental Protocols: Radiochemical Separation of Americium

For many research applications, including alpha spectrometry and tracer studies, it is essential to chemically separate americium from other actinides, lanthanides, and matrix components.[8][9] While specific protocols vary based on the sample matrix and desired purity, a general workflow for the separation of americium from a dissolved sample (e.g., americium nitrate in nitric acid) is outlined below. This process often employs extraction chromatography.

General Methodology

-

Sample Preparation : The initial sample, which may be from dissolved nuclear fuel or environmental sources, is typically prepared in a nitric acid solution.[10]

-

Oxidation State Adjustment : The oxidation state of interfering elements, such as plutonium, is adjusted to ensure they do not co-elute with americium. This can be achieved by adding reducing agents like ascorbic acid.[10]

-

Extraction Chromatography : The prepared sample is loaded onto a column containing a specialized extraction resin (e.g., DGA or TRU resin). These resins have a high affinity for trivalent actinides like americium.[8][9]

-

Washing : The column is washed with nitric acid solutions of varying molarity to remove less strongly bound contaminants.

-

Elution : Americium is selectively eluted from the column using a specific eluent, such as dilute hydrochloric acid, which disrupts the complexation with the resin.

-

Analysis : The purified americium fraction is then prepared for analysis, for example, by electrodeposition onto a metal disc for alpha spectrometry.

References

- 1. Isotopes of americium - Wikiwand [wikiwand.com]

- 2. Isotopes_of_americium [chemeurope.com]

- 3. Reddit - The heart of the internet [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. epa.gov [epa.gov]

Methodological & Application

Application Notes and Protocols: Use of Americium Trinitrate in Solvent Extraction Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Americium (Am), a synthetic actinide element, is predominantly available as its isotopes Americium-241 (²⁴¹Am) and Americium-243 (²⁴³Am). In nitric acid solutions, americium exists as Americium(III) nitrate, Am(NO₃)₃. This form is the common starting point for various separation and purification procedures. The primary application of these processes is in the partitioning of minor actinides from used nuclear fuel and high-level liquid waste. While direct applications in drug development are not established due to its radiological properties, the purification of americium is crucial for various research applications, including its use as a source for other radionuclides and for fundamental chemical studies.

Solvent extraction is the most prevalent method for the purification of americium. These notes provide an overview of the principles and protocols for the solvent extraction of americium from nitrate solutions. The data and methodologies are primarily derived from applications in the nuclear fuel cycle but are presented here to be accessible to a broader scientific audience.

Principles of Solvent Extraction of Americium(III) Nitrate

Solvent extraction of Americium(III) from nitric acid solutions involves the transfer of the Am³⁺ ion from an aqueous phase to an immiscible organic phase. This is achieved by complexation with specific organic ligands dissolved in a suitable diluent. The efficiency of the extraction is influenced by several factors, including the acidity of the aqueous phase, the concentration of the extractant, the nature of the diluent, and the presence of other competing metal ions.

In nitric acid solutions, Am(III) exists as a hydrated ion, [Am(H₂O)ₓ]³⁺, at low acid concentrations. As the nitric acid concentration increases, nitrate ions begin to complex with the americium ion, forming species such as [Am(NO₃)]²⁺ and [Am(NO₃)₂(H₂O)y]⁺. The formation of these nitrate complexes is crucial for their extraction by neutral extractants.

Several solvent systems have been developed for americium extraction, with the most common ones being:

-

TRUEX Process (Transuranic Extraction): This process utilizes a mixture of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine oxide (CMPO) and tributyl phosphate (TBP) in a hydrocarbon diluent like dodecane.

-

DIAMEX Process (Diamide Extraction): This process employs diamide extractants.

-

SANEX Process (Selective Actinide Extraction): This process is designed for the selective extraction of actinides over lanthanides.

-

AmSel Process (Americium Selective Extraction): This process focuses on the selective stripping of americium from a loaded organic phase.

The separation of trivalent americium from trivalent lanthanides is a significant challenge due to their similar ionic radii and chemical properties.

Data Presentation: Extraction and Separation Performance

The following tables summarize quantitative data from various solvent extraction studies on americium.

Table 1: Distribution Ratios of Americium(III) in the TRUEX Process

| Aqueous Phase (HNO₃) | Organic Phase | Distribution Ratio (Dₐₘ) | Reference |

| 3 M | 0.2 M CMPO / 1.2 M TBP in dodecane | 10 - 35 | [1] |

| 0.1 M | 0.2 M CMPO / 1.2 M TBP in dodecane | 0.5 - 0.6 | [1] |

| 1 M - 8 M | 0.2 M CMPO / 1.2 M TBP in 1-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | > 100 | [2] |

Table 2: Separation of Americium(III) and Curium(III)

| Organic Phase | Aqueous Phase | Separation Factor (SFₐₘ/₋ₘ) | Process | Reference |

| 0.6 M DMDOHEMA / 0.45 M HDEHP in TPH | 6 M HNO₃ with 30 mM TEDGA | 2.5 | EXAm | [3] |

| 0.6 M DMDOHEMA / 0.45 M HDEHP in TPH | 6 M HNO₃ without TEDGA | 1.6 | EXAm | [3] |

| 0.1 M TODGA in n-dodecane | 3 M HNO₃ with Bi(V) oxidant | > 10,000 (Cm/Am) | - | [4][5] |

| 0.1 M iPDdDGA in 10% 1-octanol/n-dodecane | 3 M HNO₃ | ~1.9 (Cm/Am) | - | [6] |

DMDOHEMA: N,N'-dimethyl-N,N'-dioctyl-hexyloxyethyl-malonamide HDEHP: di-2-ethylhexylphosphoric acid TPH: Hydrogenated tetrapropylene TEDGA: N,N,N',N'-tetraethyldiglycolamide TODGA: N,N,N',N'-tetraoctyldiglycolamide iPDdDGA: N,N'-diisobutyl-N,N'-di(2-ethylhexyl)diglycolamide

Experimental Protocols

Protocol for Preparation of Americium Trinitrate Solution

This protocol describes the preparation of an americium(III) nitrate stock solution from americium dioxide (AmO₂), a common starting material.

Materials:

-

Americium dioxide (AmO₂) powder

-

Concentrated nitric acid (HNO₃)

-

Deionized water

-

Heating plate

-

Volumetric flasks

-

Fume hood suitable for handling radioactive materials

Procedure:

-

Weigh a precise amount of AmO₂ powder inside a fume hood.

-

Transfer the powder to a clean glass beaker.

-

Slowly add concentrated HNO₃ to the beaker. The reaction to dissolve AmO₂ is: AmO₂ + 4 HNO₃ → Am(NO₃)₃ + NO₂ + 2 H₂O

-

Gently heat the solution on a hot plate to facilitate dissolution. The dissolution of americium dioxide in nitric acid is a standard procedure for preparing americium(III) solutions.[7]

-

Once the AmO₂ is completely dissolved, a clear solution of americium(III) nitrate will be formed.

-

Allow the solution to cool to room temperature.

-

Carefully transfer the solution to a volumetric flask of appropriate size.

-

Dilute the solution to the desired volume with deionized water to achieve the target concentration of nitric acid and americium.

Protocol for Solvent Extraction of Americium(III) using a CMPO-TBP System (TRUEX-type)

This protocol outlines a laboratory-scale batch extraction of americium(III) from a nitric acid solution.

Materials:

-

Americium(III) nitrate solution in nitric acid (e.g., 3 M HNO₃)

-

Organic solvent: 0.2 M CMPO and 1.2 M TBP in n-dodecane

-

Centrifuge tubes (glass or solvent-resistant polymer)

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

Preparation of the Organic Phase: Prepare the organic solvent by dissolving the required amounts of CMPO and TBP in n-dodecane.

-

Pre-equilibration: Before extraction, pre-equilibrate the organic phase by contacting it with a fresh aqueous solution of the same nitric acid concentration as the feed solution (without americium). This step saturates the organic phase with nitric acid and water, minimizing volume changes during the actual extraction. To do this, mix equal volumes of the organic phase and the nitric acid solution, vortex for 2 minutes, centrifuge for 5 minutes, and discard the aqueous phase. Repeat this step.

-

Extraction:

-

Pipette equal volumes of the pre-equilibrated organic phase and the americium(III) nitrate aqueous feed solution into a centrifuge tube. A common phase ratio is 1:1.

-

Tightly cap the tube and vortex vigorously for at least 5 minutes to ensure thorough mixing and facilitate the transfer of the americium complex to the organic phase.

-

Centrifuge the mixture at high speed (e.g., 3000 rpm) for 10 minutes to achieve complete phase separation.

-

-

Phase Separation and Sampling:

-

Carefully separate the two phases (aqueous at the bottom, organic at the top).

-

Take an aliquot from each phase for analysis (e.g., by alpha or gamma spectrometry) to determine the concentration of americium.

-

-

Calculation of Distribution Ratio (Dₐₘ):

-

The distribution ratio is calculated as: Dₐₘ = [Am]org / [Am]aq where [Am]org is the concentration of americium in the organic phase and [Am]aq is the concentration of americium in the aqueous phase.

-

Protocol for Stripping of Americium(III) from a Loaded Organic Phase

This protocol describes the back-extraction (stripping) of americium from the organic phase into a new aqueous phase.

Materials:

-

Americium-loaded organic phase from the extraction step

-

Stripping solution (e.g., dilute nitric acid, 0.1 M HNO₃)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Pipettes

Procedure:

-

Stripping:

-

Pipette equal volumes of the americium-loaded organic phase and the aqueous stripping solution into a centrifuge tube.

-

Vortex the mixture for at least 5 minutes.

-

Centrifuge for 10 minutes to separate the phases.

-

-

Phase Separation and Analysis:

-

Separate the phases and take aliquots for analysis to determine the americium concentration in both the stripped organic phase and the new aqueous product phase.

-

-

Multiple Stripping Stages: To achieve high recovery of americium from the organic phase, the stripping step can be repeated with fresh stripping solution. More than 99.99% of americium can be removed from the loaded organic phase with successive strips.[5]

Visualizations of Processes and Workflows

The following diagrams illustrate the conceptual workflows in the solvent extraction of americium.

References

- 1. inis.iaea.org [inis.iaea.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Separation of Americium from Curium through Oxidation State Control with Record Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving Americium/Curium Separation Factors in the AmSel Process through Symmetry Lowering of the Diglycolamide Extractant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for the Quantification of Americium in Environmental Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Americium-241 (²⁴¹Am), a synthetic radionuclide, is a significant environmental contaminant stemming from nuclear activities. Its long half-life and radiotoxicity necessitate sensitive and accurate analytical methods for its quantification in various environmental matrices. This document provides detailed application notes and protocols for the determination of Americium in environmental samples, focusing on radiochemical separation and subsequent radiometric or mass spectrometric measurements.

Principle Analytical Methods

The primary methods for the quantification of Americium in environmental samples involve a multi-step process: sample collection and preparation, radiochemical separation and purification, and finally, detection and quantification. The most common detection techniques include alpha spectrometry, gamma-ray spectroscopy, and inductively coupled plasma mass spectrometry (ICP-MS).[1][2][3]

-

Alpha Spectrometry: This technique measures the characteristic alpha particles emitted by Americium isotopes. It offers high sensitivity but requires extensive sample purification to remove interfering alpha-emitters and matrix components that can cause self-absorption of the alpha particles.[1]

-

Gamma-Ray Spectroscopy: This method detects the gamma rays emitted by certain Americium isotopes, notably the 59.5 keV gamma-ray from ²⁴¹Am.[1][2] It can be used for direct, non-destructive analysis of samples, particularly those with higher levels of contamination.[3]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique that measures the mass-to-charge ratio of ions. ICP-MS can provide isotopic information and is generally faster than alpha spectrometry, though it can be more susceptible to isobaric and polyatomic interferences.[1][4]

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for Americium quantification.

Table 1: Method Detection Limits and Activity Levels

| Analytical Method | Sample Matrix | Minimum Detectable Activity (MDA) / Detection Limit | Notes |

| Gamma-Ray Spectroscopy | General Environmental | 0.4 Bq/g (10 pCi/g) routinely; as low as 0.04 Bq/g (1 pCi/g) with longer counting times.[2] | Field portable instruments may have higher detection limits.[2] |

| Alpha Spectrometry | Water | Target Minimum Detectable Concentration (MDC) of 1 pCi/L.[5] | Requires significant sample preparation and long count times.[6] |

| Alpha Spectrometry | Building Materials | Capable of achieving a required minimum reporting level of 0.20 pCi/g.[7] | |

| Accelerator Mass Spectrometry (AMS) | Groundwater | As low as 1.2 x 10⁵ atoms/mL (0.048 fg/mL).[3] | Extremely sensitive but high cost and complexity.[3] |

| ICP-MS/MS | Soil/Sediment | 0.017 fg/g (corresponding to 0.0022 mBq/g).[4] | Offers rapid analysis with very low detection limits.[4] |

Table 2: Chemical Recovery and Accuracy

| Method | Tracer Isotope | Typical Recovery | Accuracy |

| Alpha Spectrometry | ²⁴³Am | 85% - 102%[1] | Dependent on tracer equilibrium and separation efficiency. |

| EPA Method for Water | ²⁴³Am | Method performance is evaluated based on tracer recovery. | Validation required prior to use.[5] |

| EPA Method for Building Materials | ²⁴³Am | Method performance is evaluated based on tracer recovery. | Validation required prior to use.[7] |

Experimental Protocols

Protocol 1: Analysis of Americium in Water Samples by Alpha Spectrometry

This protocol is adapted from the EPA's rapid radiochemical method.[5]

1. Sample Preparation and Pre-concentration:

- Acidify the water sample (typically 200 mL) with nitric acid.

- Add a known amount of ²⁴³Am tracer to determine chemical yield.

- Co-precipitate Americium with neodymium fluoride (NdF₃) by adding neodymium carrier and hydrofluoric acid (HF).[5] Caution: HF is extremely hazardous.

- Centrifuge the sample to collect the precipitate.

- Decant the supernatant.

2. Radiochemical Separation:

- Dissolve the precipitate in a mixture of nitric acid and boric acid.

- Perform valence adjustment of interfering elements, if necessary.

- Separate Americium from other radionuclides using extraction chromatography. A common approach involves using a stacked column system with TRU Resin and TEVA Resin.

3. Source Preparation and Alpha Spectrometry:

- Elute the purified Americium fraction.

- Prepare a thin-layer source for alpha spectrometry by micro-precipitation with cerium fluoride (CeF₃) or electrodeposition onto a stainless steel disc.[1][7]

- Count the sample in an alpha spectrometer for a sufficient time (e.g., at least 1 hour) to achieve the desired detection limit.[5]

- Analyze the resulting alpha spectrum to identify and quantify the peaks corresponding to ²⁴¹Am and the ²⁴³Am tracer.

Protocol 2: Analysis of Americium in Soil and Sediment Samples by ICP-MS

This protocol outlines a general procedure for the analysis of solid environmental samples.

1. Sample Preparation and Digestion:

- Dry and homogenize the soil or sediment sample.

- Weigh a representative aliquot (e.g., 1-10 g) of the sample.

- Add a known amount of ²⁴³Am tracer for isotope dilution analysis.

- Perform a total acid digestion of the sample using a combination of strong acids (e.g., nitric acid, hydrochloric acid, hydrofluoric acid) in a microwave digestion system.

2. Radiochemical Separation:

- After digestion, evaporate the sample to near dryness and redissolve in a suitable acid matrix (e.g., 3M HNO₃).

- Separate Americium from the bulk matrix and interfering elements using a multi-column chromatographic procedure. This may involve a combination of anion exchange and extraction chromatography resins (e.g., UTEVA, DGA).[4]

3. ICP-MS Analysis:

- Dilute the purified Americium fraction to a suitable volume with dilute nitric acid.

- Introduce the sample into the ICP-MS.

- Measure the ion signals for ²⁴¹Am and ²⁴³Am. The use of a collision/reaction cell (e.g., with O₂/He) in an ICP-MS/MS system can help to minimize polyatomic interferences.[4]

- Calculate the concentration of ²⁴¹Am in the original sample based on the measured isotope ratio and the amount of tracer added.

Visualizations

Caption: Workflow for Americium analysis in water by alpha spectrometry.

Caption: Workflow for Americium analysis in soil by ICP-MS.

References

- 1. ANALYTICAL METHODS - Toxicological Profile for Americium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Determination of 241Am in Environmental Samples: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. epa.gov [epa.gov]

Application Notes and Protocols for Americium-241 as a Gamma Ray Source

Introduction

Americium-241 (Am-241) is a synthetic radioisotope of the actinide series, notable for its long half-life and emission of both alpha particles and low-energy gamma rays.[1][2] While its primary decay mode is alpha emission, it is the accompanying 59.5 keV gamma ray that makes it a valuable tool for various scientific and industrial applications.[3][4] This document provides detailed application notes, experimental protocols, and safety guidelines for the use of Americium-241 as a gamma ray source, tailored for researchers, scientists, and professionals in drug development.

Americium-241 is produced from the beta decay of Plutonium-241, which is formed in nuclear reactors.[5] Its long half-life of 432.2 years ensures a stable and predictable emission rate, making it an ideal source for long-term applications.[2][6][7]

Radiological Data and Characteristics

Understanding the fundamental properties of Americium-241 is crucial for its effective and safe application. The primary emissions and radiological characteristics are summarized below.

Table 1: Radiological Properties of Americium-241

| Property | Value |

| Half-life | 432.2 years[2][6][7] |

| Primary Decay Mode | Alpha (α) Decay |

| Alpha Particle Energy | ~5.4 MeV (major peaks at 5.486 MeV and 5.443 MeV)[1] |

| Principal Gamma Ray Energy | 59.54 keV[3][4] |

| Gamma Ray Abundance | 35.9%[3] |

| Decay Product | Neptunium-237 (Np-237)[8] |

| Specific Activity | 3.43 Ci/g (126.9 GBq/g) |

Key Applications and Experimental Protocols

Americium-241's consistent emission of 59.5 keV gamma rays allows for its use in a variety of fields.

Gamma Spectroscopy and Instrument Calibration

The distinct, low-energy gamma peak of Am-241 makes it an excellent source for the energy calibration of gamma spectroscopy systems, particularly for the low-energy region of the spectrum.[9]

Application Note: Gamma spectrometers, such as those with Sodium Iodide (NaI(Tl)) or High-Purity Germanium (HPGe) detectors, require accurate energy calibration to identify unknown radionuclides. Am-241 provides a reliable reference point at 59.5 keV. This is particularly useful in environmental monitoring, nuclear material accounting, and research laboratories.

Protocol 1: Energy Calibration of a Gamma Spectrometer

Objective: To perform a low-energy calibration of a gamma spectrometer using an Am-241 source.

Materials:

-

Americium-241 sealed source (typically 1-10 µCi).

-

Gamma spectrometer system (e.g., NaI(Tl) or HPGe detector).

-

Multi-Channel Analyzer (MCA).[10]

-

Lead shielding to reduce background radiation.[10]

-

Source holder for reproducible geometry.

-

Safety tongs for handling the source.[11]

Methodology:

-

Setup: Place the detector inside the lead shielding. Connect the detector to the preamplifier, amplifier, and MCA. Ensure the system is powered on and has stabilized.

-

Background Measurement: Without any source present, acquire a background spectrum for a sufficient duration (e.g., 1800 seconds) to identify background peaks.[10]

-

Source Placement: Using safety tongs, place the Am-241 sealed source in the holder at a fixed, reproducible distance from the detector face (e.g., 4 cm).[10]

-

Data Acquisition: Acquire the gamma spectrum for the Am-241 source. The acquisition time should be long enough to obtain a well-defined photopeak at 59.5 keV with good statistics (e.g., 600-1800 seconds).

-

Peak Identification: Using the MCA software, identify the channel number corresponding to the maximum counts for the 59.5 keV photopeak.

-

Calibration: Correlate the identified channel number with the known energy (59.54 keV). If performing a multi-point calibration, use other sources (e.g., Cs-137 at 662 keV, Co-60 at 1173 and 1332 keV) to create a calibration curve (Energy vs. Channel Number).[10]

-

Source Removal: Once data acquisition is complete, safely return the Am-241 source to its shielded storage container using tongs.

Diagram: Experimental Workflow for Gamma Spectrometer Calibration

Caption: Workflow for calibrating a gamma spectrometer using an Americium-241 source.

Material Attenuation and Shielding Studies

The monoenergetic 59.5 keV gamma ray is suitable for studying the radiation attenuation properties of various materials, including novel polymers or shielding compounds relevant to drug development and medical physics.

Application Note: In drug development, particularly with radiopharmaceuticals, understanding how different materials shield low-energy gamma radiation is critical for packaging, transport, and safe handling. Am-241 provides a convenient source for quantifying the linear and mass attenuation coefficients of materials at this energy level.

Protocol 2: Measurement of Gamma Ray Attenuation in a Polymer Sample

Objective: To determine the linear attenuation coefficient (µ) of a polymer material for 59.5 keV gamma rays.

Materials:

-

Americium-241 sealed source.

-

Gamma spectrometer system (as in Protocol 1).

-

Collimators for creating a narrow beam of gamma rays.[10]

-

Samples of the polymer material with varying, precisely measured thicknesses.

-

Vernier calipers for thickness measurement.

-

Safety tongs.

Methodology:

-

System Setup: Arrange the source, collimators, and detector in a fixed, linear geometry to ensure a narrow beam of gamma rays hits the detector.

-

Initial Intensity (I₀) Measurement: Place the Am-241 source in its holder. Acquire a spectrum for a set time and record the total counts (I₀) within the 59.5 keV photopeak.

-

Sample Placement: Place the first polymer sample of known thickness (x) between the second collimator and the detector.

-

Transmitted Intensity (I) Measurement: Acquire a spectrum for the same duration as the initial measurement. Record the total counts (I) within the 59.5 keV photopeak.

-

Repeat for Multiple Thicknesses: Repeat steps 3 and 4 for all available sample thicknesses.

-

Data Analysis:

-

Plot the natural logarithm of the transmitted intensity (ln(I)) versus the sample thickness (x).

-

The data should follow the Beer-Lambert law: I = I₀ * e^(-µx).

-

This can be linearized as: ln(I) = -µx + ln(I₀).

-

Perform a linear regression on the plotted data. The slope of the line will be equal to the negative of the linear attenuation coefficient (-µ).

-

-

Cleanup: Return the source to its shielded container.

Diagram: Logical Relationship for Gamma Attenuation Experiment

Caption: Conceptual setup for measuring the gamma ray attenuation coefficient of a material.

Industrial and Field Applications

Application Note: Beyond the lab, Am-241 is a workhorse in several industrial applications.

-

Smoke Detectors: In ionization-type smoke detectors, an Am-241 source (typically <1 µCi) emits alpha particles that ionize the air in a small chamber, creating a steady electrical current.[7][8][12][13] When smoke particles enter the chamber, they neutralize the ions, disrupting the current and triggering an alarm.[12][13] While this mechanism relies on alpha particles, the gamma emission is a consideration for disposal and regulation.

-

Industrial Gauging: The attenuation of the 59.5 keV gamma rays is used to measure the thickness of materials like metal sheets or the density of fluids in pipes in a non-destructive manner.

-

Well Logging: In the oil and gas industry, Am-241 sources are used in well-logging tools to determine the porosity and density of geological formations.[1] Often, it is combined with beryllium (AmBe) to create a neutron source for porosity measurements.[1]

Table 2: Americium-241 in Various Applications

| Application | Typical Activity | Principle of Operation |

| Ionization Smoke Detector | 0.2 - 1.0 µCi | Alpha particle ionization of air[8][12][13] |

| Gamma Spectroscopy Calibration | 1 - 10 µCi | Monoenergetic 59.5 keV gamma emission[9] |

| Industrial Density/Thickness Gauge | 10 - 300 mCi | Gamma ray attenuation |

| Oil Well Logging (AmBe Source) | 1 - 20 Ci | (α,n) reaction on Beryllium; Gamma backscatter[14] |